Chlorobenzene-13C6

Description

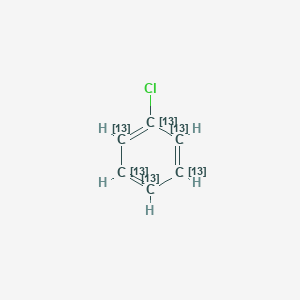

Structure

3D Structure

Properties

IUPAC Name |

chloro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583925 | |

| Record name | 1-Chloro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-52-0 | |

| Record name | 1-Chloro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

The fundamental physical and chemical characteristics of Chlorobenzene-13C6 are largely similar to its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the six ¹³C atoms.

| Property | Value |

| Molecular Formula | ¹³C₆H₅Cl |

| Molecular Weight | 118.51 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid wikipedia.org |

| Odor | Almond-like wikipedia.orgnih.gov |

| Density | 1.164 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 132 °C sigmaaldrich.com |

| Melting Point | -45 °C sigmaaldrich.com |

| Isotopic Purity | >99% ¹³C sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Chemical Reactivity and Transformation Pathways of Chlorobenzene 13c6

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are typically electron-rich and thus not prone to nucleophilic attack, the presence of electron-withdrawing groups can activate the ring for such substitutions. wikipedia.org

Reaction Mechanisms and Reagent-Condition Dependencies

The reactivity of Chlorobenzene-13C6 in nucleophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the nucleophile. Two primary mechanisms are observed: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. pressbooks.pubgovtpgcdatia.ac.in

The SNAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, typically ortho or para to the chlorine atom. wikipedia.org This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. pressbooks.publibretexts.org

The elimination-addition (benzyne) mechanism occurs under harsh conditions with very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia (B1221849), especially when the aryl halide lacks activating electron-withdrawing groups. pressbooks.pubgovtpgcdatia.ac.in This mechanism proceeds through a highly reactive benzyne (B1209423) intermediate, formed by the elimination of hydrogen chloride (HCl). pressbooks.pub The strong base first abstracts a proton from the position ortho to the chlorine, creating a carbanion. pressbooks.pub Subsequent loss of the chloride ion generates the benzyne intermediate. pressbooks.pub The nucleophile then attacks either of the two carbons of the triple bond, followed by protonation to yield the final product. pressbooks.pub A notable feature of this mechanism is the potential for cine substitution, where the incoming nucleophile attaches to a different carbon than the one the leaving group was attached to. govtpgcdatia.ac.in For instance, the reaction of C-14 labeled chlorobenzene (B131634) with amide has been shown to produce a mixture of products where the amino group is attached to the labeled carbon and the adjacent carbon. pressbooks.pub

| Mechanism | Key Features | Typical Reagents/Conditions |

| SNAr (Addition-Elimination) | Requires electron-withdrawing groups; proceeds via a Meisenheimer complex. wikipedia.orglibretexts.org | NaOH or NH₃ in a polar solvent at elevated temperatures. |

| Elimination-Addition (Benzyne) | Occurs with unactivated aryl halides and very strong bases; involves a benzyne intermediate; can result in cine substitution. pressbooks.pubgovtpgcdatia.ac.in | KNH₂ or NaNH₂ in liquid ammonia. govtpgcdatia.ac.in |

Formation of 13C6-Labeled Phenolic and Aminic Derivatives

The substitution of the chlorine atom in this compound with hydroxyl or amino groups leads to the formation of valuable 13C6-labeled derivatives.

Phenolic Derivatives: The reaction of this compound with a strong base like sodium hydroxide (B78521) (NaOH) at high temperatures and pressures yields Phenol-13C6. pressbooks.pub This reaction typically proceeds via the benzyne mechanism in the absence of activating groups. The resulting isotopically labeled phenol (B47542) is a crucial starting material for the synthesis of other labeled compounds, such as phenethylamine (B48288) derivatives used as internal standards in drug quantification. nih.gov

Aminic Derivatives: Similarly, reacting this compound with ammonia or an amide, such as sodium amide, results in the formation of Aniline-13C6. pressbooks.pub When a strong base like sodium amide is used, the reaction proceeds through the benzyne mechanism. pressbooks.pub Labeled aniline (B41778) is a precursor for various fine chemicals and pharmaceutical intermediates.

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.combyjus.com The chlorine atom in this compound is a deactivating, ortho-, para-directing group. msu.edu Its inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, while its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. msu.edu

Reaction Mechanisms and Reagent-Condition Dependencies

The general mechanism for electrophilic aromatic substitution proceeds in two steps. masterorganicchemistry.com First, the electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The generation of a sufficiently strong electrophile is crucial for these reactions to occur and often requires the use of a catalyst. byjus.comlibretexts.org

| Reaction Type | Reagents | Electrophile |

| Nitration | Nitric acid (HNO₃) and Sulfuric acid (H₂SO₄) minia.edu.eg | Nitronium ion (NO₂⁺) minia.edu.eg |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Sulfur trioxide (SO₃) |

Formation of 13C6-Labeled Nitro and Sulfonyl Derivatives

Sulfonyl Derivatives: Sulfonation of this compound involves heating it with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile in this reaction is sulfur trioxide (SO₃). The primary products are ortho- and para-chlorobenzenesulfonic acid-13C6. These sulfonyl derivatives can be further functionalized to produce other important labeled compounds.

Oxidation Reactions

The oxidation of this compound can lead to the formation of various oxidized products, depending on the reaction conditions and the oxidizing agent used. The benzene ring is relatively resistant to oxidation, but under specific conditions, it can be functionalized.

Reaction Mechanisms and Reagent-Condition Dependencies

This compound undergoes several fundamental classes of chemical reactions, with the specific outcomes being highly dependent on the reagents and conditions employed. The primary reaction types include electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation.

Electrophilic Aromatic Substitution: The chlorine atom is deactivating yet ortho-, para-directing for electrophilic attack. This means that while reactions are slower than with benzene, substitution occurs primarily at the positions adjacent (ortho) and opposite (para) to the chlorine atom. For instance, the halogenation of this compound with chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) yields a mixture of 13C6-o-dichlorobenzene and 13C6-p-dichlorobenzene. quora.com The catalyst polarizes the halogen molecule, generating a potent electrophile (e.g., Cl⁺) that attacks the electron-rich 13C-labeled ring. savemyexams.comchemguide.co.uk Similarly, nitration using a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the ring, as demonstrated in the synthesis of [13C6]2,4-dinitrochlorobenzene from [13C6]chlorobenzene. acs.org

Nucleophilic Aromatic Substitution: Replacing the chlorine atom with a nucleophile is challenging due to the high electron density of the aromatic ring. This transformation typically requires harsh conditions, such as reaction with sodium hydroxide at very high temperatures (e.g., 320°C) and pressures. quora.com An alternative pathway exists under different conditions, proceeding through a highly reactive "benzyne" intermediate. This mechanism is favored when using extremely strong bases like potassium amide (KNH₂) in liquid ammonia. masterorganicchemistry.com Isotopic labeling experiments, such as those performed by John D. Roberts using 14C-labeled chlorobenzene, were pivotal in proving the existence of the symmetrical benzyne intermediate, which leads to a mixture of substitution products. masterorganicchemistry.com

The table below summarizes key reaction pathways for this compound.

Interactive Table: Reaction Mechanisms of this compound

| Reaction Type | Reagents & Conditions | Major 13C6-Labeled Product(s) | Mechanism Notes |

|---|---|---|---|

| Electrophilic Substitution (Halogenation) | Cl₂, FeCl₃ or AlCl₃ | Mixture of 13C6-o-dichlorobenzene and 13C6-p-dichlorobenzene | The Lewis acid catalyst generates a chloronium ion (Cl⁺) electrophile. quora.com |

| Electrophilic Substitution (Nitration) | KNO₃, H₂SO₄ | 13C6-Dinitrochlorobenzene | The nitronium ion (NO₂⁺) is the electrophile. acs.org |

| Nucleophilic Substitution (Hydrolysis) | NaOH, High Temperature (~320°C), High Pressure | 13C6-Phenol | Requires forcing conditions to overcome the inertness of the aryl halide. quora.com |

| Nucleophilic Substitution (Benzyne) | KNH₂, Liquid NH₃ | Mixture of 13C6-Aniline isomers (if starting with a substituted chlorobenzene) | Proceeds via elimination-addition involving a highly reactive 13C6-benzyne intermediate. masterorganicchemistry.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 13C6-Chlorophenol | General oxidation of the aromatic ring. |

Formation of 13C6-Labeled Oxidized Derivatives

The oxidation of this compound can be achieved through both chemical and biological means, leading to a variety of hydroxylated derivatives. These reactions are significant for both synthetic chemistry and for understanding environmental degradation pathways.

Metabolically, this compound is primarily oxidized by cytochrome P450 (CYP450) enzymes in the liver. This enzymatic process forms reactive epoxide intermediates, namely 13C6-chlorobenzene 3,4-epoxide and, to a lesser extent, 13C6-chlorobenzene 2,3-epoxide. cdc.gov These intermediates are key metabolites in biological systems.

Biocatalysis using engineered enzymes offers a pathway to specific oxidized products. Research has shown that toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) can oxidize chlorobenzene, and by extension this compound, into a mixture of monochlorophenols. nih.gov The native ToMO enzyme converts chlorobenzene primarily into 4-chlorophenol (B41353) (84%), with smaller amounts of 3-chlorophenol (B135607) (12%) and 2-chlorophenol (B165306) (4%). nih.gov These 13C6-labeled chlorophenols can be further oxidized by the same enzyme system to produce various dihydroxy chloroaromatics, such as 13C6-4-chlorocatechol (from 3- and 4-chlorophenol) and a mixture of 13C6-chlorohydroquinone, 13C6-4-chlororesorcinol, and 13C6-3-chlorocatechol (from 2-chlorophenol). nih.gov Anaerobic microbial degradation has also been observed to transiently produce 13C6-phenol. researchgate.net

The table below details the formation of specific oxidized derivatives from this compound.

Interactive Table: Formation of 13C6-Labeled Oxidized Derivatives

| Oxidizing Agent/System | Intermediate(s) / Product(s) | Regiospecificity / Product Distribution |

|---|---|---|

| Cytochrome P450 (CYP450) Enzymes | 13C6-Chlorobenzene 3,4-epoxide, 13C6-Chlorobenzene 2,3-epoxide | Major pathway involves formation of the 3,4-epoxide. cdc.gov |

| Native Toluene o-xylene monooxygenase (ToMO) | 13C6-2-Chlorophenol, 13C6-3-Chlorophenol, 13C6-4-Chlorophenol | 4% 2-CP, 12% 3-CP, 84% 4-CP nih.gov |

| Native Toluene o-xylene monooxygenase (ToMO) | From 13C6-2-Chlorophenol: 13C6-Chlorohydroquinone, 13C6-4-Chlororesorcinol, 13C6-3-Chlorocatechol | 13% CHQ, 3% 4-CR, 84% 3-CC nih.gov |

| Native Toluene o-xylene monooxygenase (ToMO) | From 13C6-3-Chlorophenol or 13C6-4-Chlorophenol: 13C6-4-Chlorocatechol | 100% 4-CC nih.gov |

| Anaerobic Microbial Degradation | 13C6-Phenol | Observed as a transient intermediate. researchgate.net |

Quantitative Analysis as an Internal Standard

One of the primary applications of this compound is its use as an internal standard in quantitative analytical techniques. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, but is distinguishable by the detector. This compound fulfills these criteria, making it an excellent choice for the accurate quantification of chlorobenzene and other volatile organic compounds (VOCs). libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

In GC-MS analysis, this compound is frequently employed as an internal standard for the quantification of volatile organic compounds in various environmental and biological samples. Its similar volatility and chromatographic behavior to the native chlorobenzene ensure that it experiences comparable sample preparation and analysis conditions, thus compensating for any analyte loss during these steps. The mass spectrometer can easily differentiate between the analyte and the internal standard based on their distinct mass-to-charge ratios. libretexts.org For instance, in the analysis of chlorobenzene, the mass spectrometer would monitor the molecular ion of unlabeled chlorobenzene (m/z 112) and the molecular ion of this compound (m/z 118). researchgate.net

A common approach involves adding a known amount of this compound to each sample and calibration standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve. This ratiometric measurement significantly improves the precision and accuracy of the quantification by correcting for variations in injection volume, instrument response, and matrix effects. libretexts.orgbme.hu

Table 1: GC-MS Parameters for Chlorobenzene Analysis using this compound Internal Standard

| Parameter | Value |

| GC Column | SPB-624 (30 m x 0.25 mm I.D., 1.40 μm film thickness) |

| Oven Program | 40°C (2 min), then 7°C/min to 135°C, then 30°C/min to 230°C (3 min hold) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injection Mode | Split (30:1) |

| MS Ion Monitored (Analyte) | m/z 112 |

| MS Ion Monitored (Internal Standard) | m/z 118 |

This table presents typical GC-MS parameters for the analysis of chlorobenzene using this compound as an internal standard. Actual parameters may vary depending on the specific instrumentation and analytical requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

While GC-MS is the more common technique for volatile compounds like chlorobenzene, LC-MS methodologies also benefit from the use of this compound as an internal standard, particularly for the analysis of semi-volatile organic compounds or when derivatization is employed. shimadzu.com Similar to GC-MS, the co-elution and similar ionization efficiency of this compound with the target analyte in LC-MS allows for robust and reliable quantification. researchgate.net The use of stable isotope-labeled internal standards like this compound is crucial for minimizing ion suppression or enhancement effects often encountered in complex matrices analyzed by LC-MS/MS. researchgate.net

Integration into Standardized Environmental Analytical Protocols (e.g., US EPA Methods)

The United States Environmental Protection Agency (US EPA) has developed standardized methods for the analysis of pollutants in environmental samples to ensure data quality and comparability. While these methods may not always explicitly list this compound, they often recommend the use of isotopically labeled internal standards. For example, US EPA Method 8260C, a widely used method for the determination of volatile organic compounds in various solid waste matrices, recommends the use of deuterated chlorobenzene (chlorobenzene-d5) as an internal standard. quora.com Given that 13C-labeled standards often exhibit superior co-elution with their non-labeled counterparts compared to deuterated standards, this compound is an excellent and often preferred alternative for such methods. nih.gov

Similarly, US EPA Method 8270 for the analysis of semi-volatile organic compounds recommends the use of deuterated internal standards like 1,4-dichlorobenzene-d4. itesm.mx The principle of isotopic dilution with a closely related labeled compound makes this compound a suitable internal standard for the quantification of chlorobenzene and similar compounds under these protocols. The use of such internal standards is critical for achieving the required accuracy and precision in regulatory environmental monitoring. alsglobal.eu

Stable Isotope Tracer Applications

Beyond its role as a passive internal standard, the stable isotope label in this compound allows it to be used as an active tracer to investigate chemical and biological processes.

Tracing Chemical Reaction Mechanisms and Kinetics

This compound can be used to elucidate the mechanisms and kinetics of chemical reactions involving chlorobenzene. By introducing the labeled compound into a reaction and analyzing the distribution of the 13C atoms in the products and intermediates, chemists can gain insights into reaction pathways, bond formations, and bond cleavages. For example, in a Friedel-Crafts acylation reaction of chlorobenzene, using this compound as the starting material would allow for the precise tracking of the benzene ring throughout the reaction, confirming the position of the acyl group substitution. vedantu.comblogspot.com The analysis of the products by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the location of the 13C label, providing definitive evidence for the reaction mechanism.

Elucidating Metabolic Pathways in Biological Systems

A significant application of this compound lies in its use as a tracer to study the biodegradation and metabolic pathways of chlorinated aromatic compounds in biological systems. Environmental scientists and microbiologists use 13C-labeled compounds to track their fate in microorganisms and understand how these organisms break down pollutants. nih.gov

When microorganisms are exposed to this compound, the 13C label is incorporated into the metabolic intermediates and final breakdown products. By analyzing the isotopic composition of these metabolites using techniques like GC-MS or LC-MS, researchers can reconstruct the metabolic pathway. nih.govrsc.org For instance, studies have used 13C-labeled chlorobenzene to investigate its degradation by bacteria under anaerobic conditions, providing evidence for specific enzymatic reactions and identifying the microorganisms responsible for the bioremediation process. This information is invaluable for developing effective strategies for cleaning up contaminated sites.

Source Apportionment and Tracking of Environmental Contaminants

This compound serves as a crucial tool in environmental science for source apportionment and the tracking of contaminants. Its application in environmental analysis allows for the precise detection and quantification of chlorobenzene contamination in soil and water samples. The distinct isotopic signature of this compound enables scientists to differentiate it from naturally occurring background contaminants, a critical aspect for accurately tracking the dispersion and fate of pollutants from their source. vulcanchem.com

In the context of environmental pollution, sources can be broadly categorized as mobile, stationary, area, and natural. ait.ac.th Isotope-labeled compounds like this compound are instrumental in tracing the pathways of pollutants from industrial discharge points or spill sites. By introducing a known quantity of the labeled compound, researchers can monitor its movement and degradation, thereby modeling the behavior of the unlabeled contaminant, chlorobenzene. This is particularly valuable as chlorobenzene is recognized as a priority pollutant. isotope.comdspsystems.eu

Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, and it is particularly informative for isotopically labeled compounds like this compound. ceitec.cz 13C NMR provides direct information on the number and chemical environment of carbon atoms within a molecule. ceitec.cz In a standard chlorobenzene molecule, the six carbon atoms exist in four different chemical environments, resulting in four distinct signals in a proton-decoupled 13C NMR spectrum. docbrown.info

The substitution of all six carbon atoms with the 13C isotope in this compound significantly enhances its utility in NMR studies. While the natural abundance of 13C is only about 1.1%, the 99% isotopic purity of this compound provides a much stronger signal, facilitating more detailed structural analysis. ceitec.czacs.org The chemical shifts in the 13C NMR spectrum are indicative of the electronic environment of each carbon atom. For unlabeled chlorobenzene, these shifts are typically observed in the aromatic region of the spectrum. docbrown.info

Table 1: Typical 13C NMR Chemical Shifts for Unlabeled Chlorobenzene This table shows the chemical shifts for the non-equivalent carbon atoms in a standard chlorobenzene molecule, referenced against Tetramethylsilane (TMS) at 0.0 ppm. docbrown.info

| Carbon Atom Position | Chemical Shift (ppm) |

|---|---|

| C1 (bearing Cl) | 134.3 |

| C2, C6 | 128.6 |

| C3, C5 | 129.7 |

The primary advantage of using 13C NMR is its ability to unambiguously determine the carbon skeleton of a molecule. ceitec.cz Techniques such as broadband proton decoupling are routinely used to simplify the spectra by removing the splitting caused by C-H coupling, resulting in a single peak for each unique carbon environment. libretexts.org This simplification is crucial for the clear interpretation of the molecular structure. libretexts.org For this compound, the 13C NMR spectrum provides definitive confirmation of the isotopic labeling and structural integrity of the benzene ring.

Mass Spectrometry for Isotope Incorporation Assessment

Mass spectrometry (MS) is an indispensable technique for assessing the level of isotope incorporation in labeled compounds such as this compound. This is typically achieved using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle lies in the mass difference between the labeled compound and its unlabeled analogue. This compound, with all six carbons as 13C, has a molecular weight that is 6 atomic mass units higher than that of natural chlorobenzene.

This mass difference allows for clear differentiation and quantification. In isotope dilution mass spectrometry, a known amount of this compound is added to a sample as an internal standard. The ratio of the labeled to the unlabeled compound is measured by the mass spectrometer, enabling highly accurate and precise quantification of the unlabeled chlorobenzene in the sample. This method effectively corrects for sample loss during preparation and analysis.

Advanced techniques like tandem mass spectrometry (LC-MS/MS) further enhance the assessment of isotope incorporation. nih.gov By using selected reaction monitoring (SRM), the mass spectrometer can be set to specifically detect the precursor and fragment ions of both the labeled and unlabeled molecules. This targeted approach significantly improves the signal-to-noise ratio and sensitivity, allowing for the detection of very low concentrations of the analyte. nih.gov The ability to create methods that scan for all possible isotopologues (molecules that differ only in their isotopic composition) provides a comprehensive picture of isotope incorporation. nih.gov Research confirms the use of [13C6]Chlorobenzene with 99% isotope purity as a standard in such analytical studies. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Chlorobenzene |

| This compound |

Abiotic Transformation Processes

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. Chlorobenzene can undergo direct photolysis by absorbing sunlight, particularly UV radiation, which can lead to the cleavage of the carbon-chlorine bond. nih.gov The kinetics of such reactions are often described using a pseudo-first-order model. mdpi.com

Studies on the photodegradation of general chlorobenzene have explored various schemes, including direct photolysis and indirect photolysis involving photosensitizers. core.ac.uk Research has shown that the degradation rates are influenced by factors such as the wavelength of light, the presence of organic matter, and the environmental matrix (e.g., water, air). For instance, photodegradation can proceed via reaction with photochemically-generated hydroxyl radicals. researchgate.net While specific kinetic data for the direct photodegradation of this compound is not extensively documented in currently available literature, this labeled compound is an ideal candidate for such studies. Its use would allow researchers to precisely track the formation of ¹³C-labeled photoproducts, providing unambiguous evidence of transformation pathways and accurate kinetic parameters, similar to how it has been applied in biodegradation studies.

Table 1: Factors Influencing Photodegradation of Chlorobenzene

| Factor | Effect on Degradation Rate | Reference |

| Light Wavelength | Higher energy (shorter wavelength) UV light generally leads to faster degradation. | mdpi.com |

| Initial Concentration | Higher concentrations can sometimes decrease the apparent rate due to light screening effects. | mdpi.com |

| Environmental Matrix | The presence of sensitizers or quenchers in water or soil can enhance or inhibit photodegradation. | core.ac.uk |

| Humidity & Temperature | The influence on direct photolysis is generally not significant, though extreme temperatures can have an effect. | core.ac.uk |

Advanced Oxidation Processes (AOPs) are a group of environmental remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like chlorobenzene. watertechnologies.comajast.netresearchgate.net These processes are effective because hydroxyl radicals are powerful, non-selective oxidants that can rapidly break down the stable aromatic ring of chlorobenzene. researchgate.net

Common AOPs applicable to chlorobenzene degradation include:

Fenton and Fenton-like Reactions: These processes use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. researchgate.net

Ozonation (O₃): Ozone can directly oxidize chlorobenzene or be combined with UV light (O₃/UV) to generate •OH radicals for more efficient degradation. core.ac.ukajast.net

Photocatalysis: This method often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that produce hydroxyl radicals from water. researchgate.net

The use of this compound in AOP studies allows for the definitive tracing of the degradation pathway, confirming that the observed breakdown products originate from the parent contaminant. For example, dual carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) isotope analysis can be employed to investigate degradation mechanisms, such as in CaO₂/Fe(II) Fenton systems. researchgate.net This isotopic information helps to confirm that the initial step of the reaction involves the cleavage of the carbon-chlorine bond and allows for the precise quantification of degradation efficiency and mineralization to ¹³CO₂.

Photodegradation Kinetics and Mechanisms

Biotic Transformation and Biodegradation Pathways

The biodegradation of chlorobenzene is a key process in its removal from contaminated environments. Microorganisms have evolved diverse metabolic strategies to utilize chlorinated aromatic compounds as a source of carbon and energy. This compound is an exemplary tool for tracing these microbial degradation pathways, confirming the assimilation of carbon from the contaminant into microbial biomass and its transformation into metabolic intermediates and final products.

Under aerobic conditions, microorganisms can degrade chlorobenzene, typically initiating the attack with oxygenase enzymes. nih.gov The primary aerobic degradation pathway for chlorobenzene proceeds via a modified ortho-cleavage pathway. nih.govnih.gov The initial step involves the action of a chlorobenzene dioxygenase, which converts chlorobenzene to a dihydrodiol. This is subsequently dehydrogenated to form 3-chlorocatechol (B1204754), which is then further metabolized. researchgate.net

Studies have identified several bacterial genera capable of aerobic chlorobenzene degradation, including Pseudomonas and Acidovorax. nih.gov While the degradation is well-established, compound-specific isotope analysis (CSIA) has shown that carbon isotope fractionation during aerobic degradation of monochlorobenzene is minimal, with estimated enrichment factors (ε) between -0.1‰ and -0.4‰. researchgate.net This small fractionation indicates that the initial dioxygenase attack does not involve significant cleavage of a C-C or C-H bond that would lead to a large isotope effect. Although direct kinetic studies using exclusively this compound for aerobic pathways are not widely reported, the principles of isotope tracing are critical for confirming metabolic routes and assessing degradation in complex environmental systems where multiple processes may occur simultaneously.

In anoxic environments, such as deep groundwater aquifers and sediments, anaerobic microbial degradation becomes the dominant biological process for chlorobenzene transformation. The use of this compound has been pivotal in confirming and quantifying these pathways. cdc.gov

The principal anaerobic pathway for chlorobenzene degradation is reductive dechlorination, a process where microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. regenesis.com For monochlorobenzene, this results in the formation of benzene. Subsequent degradation of the resulting benzene to carbon dioxide and methane (B114726) has also been observed. researchgate.net

The use of this compound has provided definitive evidence for this pathway. Studies in anaerobic microcosms and constructed wetlands have demonstrated:

The formation of ¹³C-labeled benzene from the degradation of this compound. cdc.gov

The incorporation of the ¹³C label into microbial biomass and bacterial fatty acids, confirming that indigenous bacteria metabolize the contaminant. cdc.gov

Significant carbon isotope fractionation during the process, which can be used to monitor the reaction in situ.

The reductive dechlorination of chlorobenzene generally follows first-order reaction kinetics. cdc.govgovinfo.gov Isotope analysis reveals a large carbon isotope enrichment factor (ε) of approximately -5.0‰ ± 0.2‰ for the anaerobic reductive dechlorination of monochlorobenzene. researchgate.net This significant fractionation is attributed to the cleavage of the carbon-chlorine bond being the rate-limiting step in the reaction. This large isotope effect makes CSIA a powerful tool for assessing the in-situ biodegradation of chlorobenzene at contaminated sites. researchgate.net Degradation rate constants can be calculated from the isotopic shifts, providing valuable data for remediation assessment and modeling. nih.gov

Table 2: Isotope Enrichment Factors (ε) for Monochlorobenzene Degradation

| Degradation Condition | Key Enzymatic Step | Carbon Isotope Enrichment Factor (εC) | Significance | Reference |

| Aerobic | Dioxygenase attack | -0.1‰ to -0.4‰ | Minimal fractionation; C-Cl bond is not broken in the initial step. | researchgate.net |

| Anaerobic | Reductive Dechlorination | -5.0‰ ± 0.2‰ | Large fractionation; C-Cl bond cleavage is the rate-limiting step. | researchgate.net |

Accumulation of Chlorinated Catechol Metabolites under Oxygen-Limited Conditions

Bioaugmentation and Bioremediation Strategies

Insights gained from studies using this compound directly inform and enhance bioremediation strategies for contaminated sites. Bioremediation aims to harness microbial processes to clean up pollutants, and its success often depends on ensuring the right microbes and environmental conditions are present.

The application of ¹³C-tracer studies helps to:

Confirm In-Situ Activity: By demonstrating that indigenous microbial populations can degrade chlorobenzene and incorporate its carbon, SIP studies can confirm that natural attenuation is a viable process. researchgate.netcdc.gov

Identify Limiting Factors: If degradation is slow or incomplete, the accumulation of intermediates like 3-chlorocatechol can point to specific limitations, such as low oxygen levels. nih.gov

Guide Bioaugmentation: When the necessary degrading microorganisms are absent or present in low numbers, bioaugmentation—the addition of specific microbial cultures—can be employed. oup.combiorxiv.org Identifying key players like Dehalococcoides through molecular studies at similar sites provides candidates for such augmentation. oup.com

Optimize Conditions: Understanding the operative degradation pathway (e.g., aerobic vs. anaerobic) is critical. Isotope fractionation data can reveal the predominance of anaerobic pathways, suggesting that remediation efforts should focus on maintaining or creating anoxic conditions rather than introducing oxygen, which could inhibit the process. nih.gov

By providing a clear picture of the biogeochemical processes occurring at a site, this compound studies allow for the design of more targeted and effective remediation approaches, moving beyond trial-and-error to knowledge-based strategies.

Environmental Transport and Partitioning Behavior

Beyond its biological fate, understanding the physical movement and distribution of chlorobenzene in the environment is crucial for assessing exposure risks and predicting its environmental persistence.

Volatilization Dynamics from Aqueous Solutions

Chlorobenzene is considered a volatile organic compound (VOC), meaning it readily evaporates from water into the air. cdc.gov This physical process is a significant pathway for its transport and potential exposure. cdc.gov

Laboratory studies have confirmed the high volatility of chlorobenzene. In one experiment, over 99% of the chlorobenzene in an unaerated aqueous solution evaporated within 72 hours. cdc.gov The rate of volatilization is a key parameter in environmental fate models, which predict how a chemical will be distributed between water, soil, and air. science.gov

While specific studies focusing on the volatilization of this compound were not identified, its physical properties are expected to be nearly identical to those of unlabeled chlorobenzene. Therefore, the labeled compound can be used as a tracer to precisely measure volatilization rates from complex systems like soil-water slurries or surface waters, helping to distinguish physical removal (volatilization) from biological or chemical degradation.

Sorption and Desorption Kinetics in Soil and Sediment Matrices

The environmental behavior of chlorobenzene is significantly influenced by its interaction with soil and sediment. Sorption and desorption processes dictate its mobility, bioavailability, and ultimately, its fate in the subsurface. This compound serves as an invaluable tool in these studies, allowing for precise quantification of the compound's partitioning between the solid and aqueous phases without interference from pre-existing, unlabeled chlorobenzene contamination.

Sorption of chlorobenzene to soil and sediment is primarily governed by its hydrophobic nature, leading to partitioning into the organic carbon fraction of the solid matrix. mt.gov The mobility of chlorobenzene in soil is generally considered to be very high to moderate, with reported organic carbon-water (B12546825) partition coefficient (Koc) values ranging from 4.8 to 313. nih.gov This variability is influenced by soil and sediment properties such as organic matter content, clay content, and particle size distribution. mt.govresearchgate.net

Research findings indicate that both adsorption and desorption kinetics are crucial for accurately predicting the transport of chlorobenzene. Equilibrium is often not reached instantaneously. Kinetic studies, which track the concentration of this compound over time, reveal that the sorption process can have multiple phases, including an initial rapid phase followed by a much slower approach to equilibrium. nih.gov This slow desorption, often termed hysteresis, can lead to the long-term persistence of chlorobenzene in the subsurface, as a fraction of the sorbed compound becomes resistant to partitioning back into the groundwater. researchgate.net

The use of this compound in batch sorption experiments allows researchers to construct detailed sorption isotherms, which relate the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium. The Freundlich and Langmuir models are commonly used empirical equations to describe these isotherms. researchgate.netusda.gov

Table 1: Parameters from a Hypothetical Sorption Kinetics Study of this compound

This table illustrates typical parameters derived from kinetic experiments in different soil types. The distribution coefficient (Kd) represents the ratio of sorbed to dissolved concentration at equilibrium, while the Freundlich exponent (1/n) provides insight into the non-linearity of the sorption process.

| Soil/Sediment Type | Organic Carbon Content (%) | Distribution Coefficient (Kd) (L/kg) | Freundlich Exponent (1/n) | Equilibrium Time (hours) | Reference |

|---|---|---|---|---|---|

| Sandy Loam | 1.5 | 5.8 | 0.85 | 24 | researchgate.net |

| Silty Clay | 3.2 | 12.3 | 0.91 | 48 | researchgate.net |

| Aquifer Sediment | 0.5 | 2.1 | 0.95 | 24 | nih.gov |

Fate and Transport Modeling Applications

Fate and transport models are computational tools used to predict the movement and persistence of contaminants in the environment. epa.gov These models integrate various physical, chemical, and biological processes, including advection, dispersion, sorption, and biodegradation, to simulate a contaminant plume's behavior over time. hatarilabs.comitrcweb.org The accuracy of these models is highly dependent on the quality of the input parameters. mt.gov

This compound is a powerful tracer for calibrating and validating these complex models. By introducing a known quantity of the labeled compound into a system (such as a laboratory microcosm, a constructed wetland, or directly into an aquifer), researchers can track its path and transformation unambiguously. nih.gov This allows for the direct measurement of key processes under site-specific conditions.

One of the most significant applications of this compound in modeling is the quantification of biodegradation rates. nih.gov For example, studies have used ¹³C-labeled chlorobenzene to demonstrate and quantify anaerobic microbial degradation in anoxic aquifers. nih.gov The incorporation of the ¹³C label into the microbial biomass and its appearance in metabolic byproducts like ¹³CO₂ provides direct and sensitive evidence of biodegradation, a process that is otherwise difficult to confirm in the field. nih.govcdc.gov This information is critical for developing accurate conceptual site models and for assessing the effectiveness of natural attenuation. mt.govitrcweb.org

Data from this compound tracer studies are used to refine model parameters such as:

Sorption Coefficients (Kd, Koc): Measured directly in site-specific materials. usda.gov

Biodegradation Rate Constants: Determined by tracking the disappearance of the labeled parent compound and the appearance of labeled metabolites. nih.gov

Dispersion Coefficients: The spread of the ¹³C tracer plume over time helps to characterize the hydrodynamic properties of the aquifer.

By providing robust, field-verified data, this compound helps to reduce the uncertainty inherent in fate and transport modeling, leading to more reliable risk assessments and more effective remediation strategies. epa.gov

Table 2: Key Parameters in Fate and Transport Models Refined by this compound Studies

This table outlines how data from studies using this compound can be used to define and calibrate parameters within environmental fate and transport models like MODFLOW/MT3DMS.

| Model Parameter | Description | Contribution from this compound Study | Reference |

|---|---|---|---|

| Distribution Coefficient (Kd) | Represents the partitioning of the contaminant between soil/sediment and groundwater. | Direct measurement of sorption/desorption in site-specific materials, improving the accuracy of contaminant retardation calculations. | mt.govusda.gov |

| First-Order Degradation Rate (λ) | The rate at which the contaminant is transformed or mineralized. | Provides a direct measure of biodegradation by tracking the decay of the ¹³C-labeled compound and the formation of labeled products (e.g., ¹³CO₂). | nih.govcdc.gov |

| Retardation Factor (R) | A measure of how much slower the contaminant moves compared to groundwater velocity due to sorption. | Calculated using the Kd value determined from labeled experiments, leading to more accurate predictions of plume migration. | itrcweb.org |

| Source Term Attenuation | The reduction in contaminant mass at the source zone due to degradation. | Quantifies in-situ degradation processes, confirming whether the source is naturally attenuating. | nih.gov |

Research Findings

Recent scientific investigations have highlighted the utility of Chlorobenzene-13C6 and other ¹³C-labeled compounds in various research areas:

Pesticide Analysis : In a 2021 study on pesticide analysis in hemp using LC-MS/MS, Pentachloronitrobenzene-¹³C₆ was utilized as an internal standard to ensure accurate quantification of pesticide residues. nih.gov This demonstrates the critical role of ¹³C-labeled analogs in regulatory testing and food safety.

Environmental Degradation : Research on the environmental fate of chloronitrobenzenes has employed ¹³C-labeled compounds to study their degradation pathways in soil and water. vulcanchem.com These studies have shown that the stable isotope signature allows for precise measurement of transformation rates and helps in elucidating photodegradation mechanisms in aquatic systems. vulcanchem.com

Metabolic Studies : While not a direct application of this compound, related ¹³C-labeled compounds are used to study metabolic pathways. For example, labeled compounds can be used to investigate the metabolism of drugs and other xenobiotics by cytochrome P450 enzymes. This highlights the broader utility of ¹³C labeling in understanding biological processes.

Conclusion

Chlorobenzene-13C6 stands as a prime example of the power and versatility of stable isotope labeling in modern science. Its role as a high-purity internal standard has significantly improved the accuracy and reliability of analytical methods for detecting and quantifying chlorobenzene (B131634), particularly in environmental monitoring. Furthermore, its application in mechanistic studies continues to provide fundamental insights into chemical reactions. As analytical techniques become more sensitive and research questions more complex, the importance of stable isotope-labeled compounds like this compound is set to grow, solidifying their position as indispensable tools for the scientific community.

Synthetic Methodologies and Isotopic Enrichment of this compound

The synthesis of isotopically labeled compounds such as this compound is a precise and multi-step process, critical for its application as an internal standard in quantitative analysis and in metabolic studies. The journey from basic carbon isotopes to the final chlorinated aromatic compound involves the strategic synthesis of an isotopically enriched precursor, Benzene-13C6, followed by targeted chlorination. This article delves into the specific synthetic methodologies employed to achieve high isotopic purity in this compound.

Advanced Mechanistic and Isotopic Tracing Research with Chlorobenzene 13c6

Elucidating Complex Chemical Reaction Mechanisms

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing definitive evidence for proposed reaction pathways. dbatu.ac.in Chlorobenzene-13C6 is instrumental in tracking the carbon skeleton of the molecule during various chemical transformations, offering insights that would be impossible to obtain with its unlabeled counterpart.

One of the most famous examples in aromatic chemistry, originally demonstrated with ¹⁴C-labeled chlorobenzene (B131634) by John D. Roberts, is the elucidation of the benzyne (B1209423) mechanism in nucleophilic aromatic substitution. masterorganicchemistry.com When this compound reacts with a strong base like potassium amide (KNH₂), the ¹³C label allows for the exact tracking of the position of the incoming nucleophile. masterorganicchemistry.com The discovery that the amino group in the resulting aniline (B41778) product was found on both the carbon originally bearing the chlorine and the adjacent carbon provided conclusive evidence for a symmetrical benzyne intermediate. masterorganicchemistry.com

Beyond this classic example, this compound is used to study a range of reactions:

Electrophilic Aromatic Substitution : In reactions like chlorination, the use of a fully labeled ring helps confirm that the substitution occurs on the aromatic ring itself and can be used to study kinetic isotope effects. quora.comchemguide.co.uk

Nucleophilic Aromatic Substitution : It serves as a tracer to differentiate between mechanisms, such as the SNAr (addition-elimination) and the elimination-addition (benzyne) pathways. masterorganicchemistry.com

Catalytic Hydrogenolysis : In palladium-catalyzed dechlorination reactions, which are crucial for environmental remediation, this compound allows researchers to follow the conversion to ¹³C₆-benzene, ensuring the phenyl ring remains intact and quantifying reaction kinetics with high precision. ufl.edu

The insights gained from these studies are critical for optimizing reaction conditions, developing new synthetic methods, and understanding fundamental chemical principles.

Table 1: Application of this compound in Mechanistic Studies

| Reaction Type | Research Focus | Key Intermediates/Products Tracked |

| Nucleophilic Aromatic Substitution | Differentiating between SNAr and benzyne mechanisms. | ¹³C₆-Aniline, ¹³C₆-Phenol |

| Electrophilic Aromatic Substitution | Studying directing effects and kinetic isotope effects. | ¹³C₆-Dichlorobenzene |

| Catalytic Dechlorination | Investigating reaction kinetics and catalyst performance. | ¹³C₆-Benzene |

Investigating Enzymatic Transformation Pathways of Chlorinated Aromatic Compounds

Chlorobenzene is an environmental pollutant, and understanding its biodegradation is key to developing effective bioremediation strategies. nih.govresearchgate.net this compound is an invaluable tracer for mapping the complex enzymatic pathways that microorganisms use to break down this compound. cdc.gov

When microorganisms metabolize this compound, the ¹³C label is incorporated into downstream metabolites. By analyzing the isotopic composition of these intermediate and final products, researchers can reconstruct the entire degradation sequence. Key enzymatic steps revealed through such studies include:

Initial Oxidation : Aerobic bacteria often initiate the attack with dioxygenase enzymes, such as chlorobenzene dioxygenase. researchgate.net This step converts this compound into ¹³C₆-cis-chlorobenzene dihydrodiol, which is then dehydrogenated to form ¹³C₆-chlorocatechol.

Anaerobic Degradation : Under anaerobic conditions, some microbial communities can degrade chlorobenzene. cdc.gov Isotope tracing with this compound has helped confirm that anaerobic pathways contribute significantly to its natural attenuation in environments like contaminated wetlands. cdc.gov

Metabolic Fate : The ultimate fate of the carbon atoms can be tracked into the central metabolism of the microorganisms, incorporated into cellular biomass, or fully mineralized to ¹³C-labeled carbon dioxide (¹³CO₂). microbe.com

These studies have been crucial in identifying the specific enzymes and genetic pathways responsible for chlorobenzene degradation in various bacterial strains, including those from the genera Pseudomonas and Ralstonia. nih.govacademicjournals.org

Table 2: Key Enzymes in Chlorobenzene Biodegradation Studied with ¹³C Labeling

| Enzyme | Reaction Catalyzed | Labeled Substrate/Product |

| Chlorobenzene Dioxygenase | Initial oxidation of the aromatic ring. | Chlorobenzene-¹³C₆ → ¹³C₆-cis-Chlorobenzene dihydrodiol |

| cis-Chlorobenzene Dihydrodiol Dehydrogenase | Rearomatization to form a catechol. | ¹³C₆-cis-Chlorobenzene dihydrodiol → ¹³C₆-3-Chlorocatechol |

| Cytochrome P450 Enzymes | Oxidation in hepatic metabolism. | Chlorobenzene-¹³C₆ → ¹³C₆-Chlorobenzene epoxide |

Quantitative Analysis of Biological Metabolites and Biomarkers

In metabolomics and environmental analysis, accurate quantification of compounds in complex matrices is essential. sciex.comfrontiersin.org this compound serves as an ideal internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sciex.com

An internal standard is a compound with nearly identical chemical and physical properties to the analyte being measured, but with a different mass that allows it to be distinguished by the mass spectrometer. When a known amount of this compound is added to a sample, it experiences the same losses during sample preparation, extraction, and analysis as the unlabeled chlorobenzene. By comparing the signal intensity of the ¹³C-labeled standard to the unlabeled analyte, a highly accurate and precise concentration can be determined. sciex.com

This method is applied in:

Environmental Monitoring : To precisely quantify chlorobenzene contamination in soil and water samples. The distinct isotopic signature allows for unambiguous detection and measurement.

Metabolic Studies : To quantify the formation of chlorobenzene metabolites in biological systems. For example, by using this compound as the substrate, the absolute amounts of metabolites like ¹³C₆-chlorophenol or ¹³C₆-chlorocatechol can be measured, providing quantitative data on metabolic flux. researchgate.net

The use of stable isotope-labeled standards like this compound is considered the gold standard for quantitative mass spectrometry because it corrects for matrix effects and variations in instrument response, leading to highly reliable data. sciex.com

Table 3: Use of this compound in Quantitative Analysis

| Analytical Application | Purpose | Technique(s) | Analyte Measured |

| Environmental Monitoring | Accurate quantification in environmental samples. | GC-MS, LC-MS | Unlabeled Chlorobenzene |

| Metabolomics | Quantifying metabolic pathway intermediates. | GC-MS, LC-MS | ¹³C₆-Chlorophenol, ¹³C₆-Chlorocatechol |

| Pharmacokinetic Studies | Tracing absorption, distribution, and excretion. | LC-MS/MS | ¹³C₆-Chlorobenzene and its metabolites |

Development of Novel Stable Isotope Probing (SIP) Methodologies

Stable Isotope Probing (SIP) is a powerful molecular technique that links microbial identity to metabolic function within a complex community. microbe.comnih.gov The method involves introducing a substrate labeled with a heavy stable isotope, such as this compound, into an environmental sample. microbe.com Microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular components. nih.gov

By separating and analyzing these labeled biomarkers, researchers can identify the specific organisms responsible for the degradation of the target compound. This compound is an ideal substrate for SIP studies focused on bioremediation. Novel SIP methodologies that utilize this tracer include:

DNA-SIP : After incubation with this compound, total DNA is extracted from the sample. The "heavy" DNA, which has incorporated the ¹³C atoms, is separated from the "light" (unlabeled) DNA by density gradient ultracentrifugation. Sequencing the heavy DNA reveals the identity of the bacteria that actively assimilated carbon from chlorobenzene. nih.gov

RNA-SIP : This technique targets ribosomal RNA (rRNA) instead of DNA. asm.org Because RNA has a faster turnover rate than DNA, RNA-SIP provides a snapshot of the most recently active members of the microbial community that are processing the chlorobenzene. asm.orgasm.org

Protein-SIP : This approach identifies the proteins synthesized by the active microorganisms. researchgate.net By analyzing the ¹³C-labeled peptides using mass spectrometry, Protein-SIP can provide direct evidence of the metabolic pathways being expressed by the chlorobenzene-degrading organisms. researchgate.net

These SIP techniques, powered by substrates like this compound, have revolutionized microbial ecology by providing conclusive evidence of in-situ biodegradation and identifying the key players in the process without the need for cultivation. microbe.comresearchgate.net

Table 4: Comparison of Stable Isotope Probing (SIP) Methodologies

| SIP Technique | Biomarker Targeted | Information Provided | Key Advantage |

| DNA-SIP | Deoxyribonucleic Acid (DNA) | Identifies organisms that have grown and replicated using the labeled substrate. | Provides robust phylogenetic information of active degraders. |

| RNA-SIP | Ribosomal Ribonucleic Acid (rRNA) | Identifies organisms that are currently metabolically active. | Reflects very recent metabolic activity due to rapid RNA turnover. |

| Protein-SIP | Proteins (Proteome) | Identifies specific enzymes and metabolic functions being expressed. | Directly links function (expressed proteins) to phylogeny. |

Future Directions and Emerging Research Avenues

Innovations in Cost-Effective and Scalable Synthesis

The synthesis of Chlorobenzene-13C6, while established, is an area of ongoing innovation aimed at improving cost-effectiveness and scalability, driven by the high price of isotopically enriched starting materials like ¹³C₆-benzene or ¹³C₆-bromobenzene. researchgate.net Current industrial production often utilizes continuous-flow reactors, which provide superior heat management and more consistent yields compared to traditional batch systems.

Emerging synthetic methods are exploring more energy-efficient routes. One promising approach involves the use of UV light and titanium dioxide (TiO₂) catalysts to generate the necessary chlorine radicals at ambient temperatures. Preliminary studies of this photocatalytic method show potential for high yields and isotopic purity while significantly reducing the energy demands of the synthesis process.

Table 1: Comparison of Synthesis Methodologies for Chlorinated Aromatic-¹³C₆ Compounds

| Synthesis Method | Key Features | Advantages | Challenges |

| Traditional Halogenation | Friedel-Crafts or oxychlorination of ¹³C₆-benzene in batch reactors. d-chem.co.il | Established and well-understood chemistry. | High energy consumption; potential for byproduct formation. vulcanchem.com |

| Continuous-Flow Reaction | Utilizes continuous-flow reactors with catalytic beds. | Better heat management, consistent yields, suitable for industrial scale. | Requires specialized reactor design and setup. |

| Photocatalytic Chlorination | Employs UV light and TiO₂ catalysts at ambient temperatures. | Lower energy consumption, potentially high yields and purity. | Still in emerging stages of development and scaling. |

| Microreactor Technology | Applied to related compounds like 4-chloronitrobenzene-¹³C₆. vulcanchem.com | Minimizes byproducts, enhances cost-efficiency. vulcanchem.com | May require specific optimization for Chlorobenzene-¹³C₆ synthesis. |

Integration with Multi-Omics Approaches for Holistic Biological Insights

Stable isotope labeling is a cornerstone of metabolomics, allowing researchers to trace the metabolic fate of compounds within complex biological systems. nih.govosti.gov this compound is employed in such studies to track its transformation and identify its metabolites, providing insights into biochemical pathways, such as those mediated by cytochrome P450 enzymes. nih.gov

The future lies in integrating this metabolomic data with other "omics" fields—genomics, transcriptomics, and proteomics—to achieve a holistic understanding of a substance's biological impact. nih.govmdpi.com A multi-omics approach can reveal how exposure to a compound like chlorobenzene (B131634) affects an organism on multiple molecular levels simultaneously. researchgate.net For example, by using this compound to trace metabolic pathways, researchers can concurrently analyze changes in protein expression (proteomics) and gene transcription (transcriptomics) in response to the compound and its metabolites. nih.gov

This integrated analysis can uncover complex interactions, such as identifying specific enzymes upregulated to metabolize the compound and the corresponding genetic and regulatory networks involved. nih.gov Such studies provide a powerful framework for understanding mechanisms of toxicity, identifying biomarkers of exposure, and developing a comprehensive picture of the interaction between chemicals and biological systems. nih.gov

Real-Time In Situ Monitoring and Sensing Technologies

This compound is extensively used for monitoring the fate of chlorobenzene in the environment, particularly its degradation in soil and groundwater. Techniques like Stable Isotope Probing (SIP) utilize ¹³C-labeled compounds to conclusively demonstrate biodegradation by tracking the incorporation of ¹³C into microbial biomass and degradation products. microbe.com Landmark studies have successfully used this compound to monitor natural attenuation in contaminated aquifers, confirming microbial degradation processes under anaerobic conditions. cdc.gov

Future research is focused on developing technologies for real-time, in-situ monitoring. While specific sensors for this compound are not yet mainstream, related technologies show significant promise. Electrochemical Mass Spectrometry (EC-MS), for instance, is a platform capable of real-time measurement of volatile compounds and can be integrated with isotope labeling experiments to track reaction dynamics as they occur. spectroinlets.com

Another innovative technique is Reverse Isotope Labeling (RIL) analysis. nih.gov This method monitors the mineralization of an unlabeled contaminant by measuring its dilution effect on a ¹³C-labeled background (e.g., ¹³C-bicarbonate in the medium). nih.gov This approach, coupled with sensitive detection methods like mid-infrared laser spectroscopy, provides a highly sensitive way to quantify biodegradation without the need to synthesize a labeled version of every compound of interest. nih.gov The development of portable sensor systems for chlorinated hydrocarbons will further enhance the ability to perform rapid, on-site environmental monitoring. nih.govgnest.org

Advanced Computational Chemistry and Predictive Modeling for Mechanistic Understanding

Computational chemistry and predictive modeling are becoming indispensable tools for interpreting experimental data and elucidating complex chemical processes. In the context of this compound, these approaches provide a deeper mechanistic understanding that complements experimental findings.

Isotope labeling experiments provide crucial data for validating computational models. For example, studies on the metabolism of chlorobenzene using isotopically labeled versions have helped to confirm or rule out proposed reaction mechanisms, such as those involving cytochrome P-450 hydroxylation. acs.org The experimental outcomes serve as benchmarks for refining theoretical models of the reaction.

Detailed kinetic models are being developed to simulate and predict the thermal decomposition (pyrolysis) of chlorobenzene. researchgate.netresearchgate.net These models, which account for numerous elementary reactions, can predict the formation of various products under different conditions. The experimental data from pyrolysis studies provide the necessary validation for these complex models. researchgate.net

Furthermore, advanced algorithms are being applied to mass spectrometry data from isotope labeling studies to predict reaction pathways. The Reverse PageRank algorithm, for example, can calculate reaction probabilities from the mass difference networks generated in complex mixtures, offering insights into the most likely transformation pathways. acs.org Similarly, computational tools that enumerate all possible atom-to-atom mappings in a reaction can help identify plausible mechanisms, which can then be tested and verified through targeted isotope labeling experiments. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.